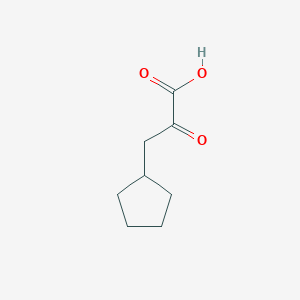

3-Cyclopentyl-2-oxopropanoic acid

Description

Properties

IUPAC Name |

3-cyclopentyl-2-oxopropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c9-7(8(10)11)5-6-3-1-2-4-6/h6H,1-5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNXXFKBPTNOORD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Oxidative Coupling

A prominent method involves copper nitrate-mediated oxidative coupling, as detailed in recent research. Cyclopentanecarbaldehyde reacts with ethyl oxalate in the presence of Cu(NO₃)₂·3H₂O, followed by column chromatography purification (n-hexane/ethyl acetate = 5:1). This method achieves a 77% yield under reflux conditions (75°C, 9 hours). The reaction mechanism proceeds through α-keto acid intermediates, with the copper catalyst facilitating nitrile oxide formation and subsequent cyclization.

Key parameters:

- Catalyst loading: 20 mol% Cu(NO₃)₂·3H₂O

- Solvent system: Dioxane/water (1:1 v/v)

- Purification: Silica gel chromatography (petroleum ether/ethyl acetate)

Michael Addition-Hydrolysis Sequence

Patent CN103508890A discloses a two-step industrial synthesis:

- Michael Addition: Cyclopentanone reacts with morpholine and p-toluenesulfonic acid in toluene, followed by acrylate addition at 85°C to form 3-(2-oxocyclopentyl)-propionic ester (92% yield).

- Alkaline Hydrolysis: The ester undergoes saponification with aqueous NaOH (30%) in methanol/water (7:10 v/v) at 60–65°C, yielding the target acid in 90% yield.

Reaction equation:

$$

\text{Cyclopentanone} + \text{Acrylate} \xrightarrow[\text{p-TsOH}]{\text{Morpholine}} \text{Ester Intermediate} \xrightarrow[\text{NaOH}]{\text{Hydrolysis}} \text{3-Cyclopentyl-2-oxopropanoic Acid}

$$

Reaction Mechanism Analysis

Copper-Mediated Pathway

Michael Addition Mechanism

The patented method proceeds via:

- Enamine Formation: Cyclopentanone and morpholine condense to form a nucleophilic enamine.

- Acrylate Conjugation: The enamine attacks acrylate's β-carbon, forming a C–C bond.

- Hydrolysis: Basic conditions cleave the ester and morpholine moiety, yielding the carboxylic acid.

Process Optimization Strategies

Temperature Control

Solvent Systems

| Method | Solvent | Yield Impact |

|---|---|---|

| Copper-catalyzed | Dioxane/water | 77% |

| Michael addition | Toluene | 92% |

| Hydrolysis | Methanol/water | 90% |

Non-polar solvents (toluene) favor Michael addition by stabilizing the enamine intermediate, while polar aprotic solvents (dioxane) enhance copper catalyst activity.

Industrial-Scale Production

Continuous Flow Reactors

Patent CN103508890A implementation uses:

Waste Management

- Copper residues: <5 ppm achieved via activated carbon filtration.

- Morpholine recovery: 85% recycled through vacuum distillation.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 8.37 (s, COOH), 2.96 (d, CH₂), 2.35 (m, cyclopentyl) |

| ¹³C NMR | δ 195.55 (C=O), 160.47 (COOH), 43.59 (cyclopentyl) |

| IR | 3407 cm⁻¹ (OH), 1732 cm⁻¹ (C=O) |

Challenges and Limitations

Byproduct Formation

Scalability Issues

- Grignard route: Limited by pyrophoric reagents in large batches.

- Copper catalyst: Cost-prohibitive at multi-kilogram scales.

Scientific Research Applications

3-Cyclopentyl-2-oxopropanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-2-oxopropanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include metabolic processes, signal transduction, and gene expression regulation .

Comparison with Similar Compounds

3-Cyclopentylpropionic Acid (CAS 140-77-2)

3-Cyclohexylaminopropanesulfonic Acid

- Structure : Sulfonic acid with a cyclohexyl group and an amine substituent.

- Applications: Not explicitly stated, but sulfonic acids are often used as buffering agents or surfactants.

- Safety Measures :

- Key Difference : The sulfonic acid group confers high water solubility and acidity, contrasting with the ketone-carboxylic acid system of the target compound.

Hydroxy Propanoic Acid Derivatives (e.g., T5224)

- Structure : Complex derivatives with benzoyl, benzisoxazol, and hydroxy groups.

- Applications : Pharmaceutical research (e.g., T5224 is a documented compound in drug development) .

- Key Difference: Bulky aromatic substituents and ester linkages suggest specialized biological activity, unlike the simpler aliphatic structure of 3-Cyclopentyl-2-oxopropanoic acid.

(S)-2-Amino-3-cyclopentylpropanoic Acid (CAS 99295-82-6)

- Structure: Amino acid with a cyclopentyl group and stereochemical specificity.

- Applications : Likely used in peptide synthesis or as a chiral building block .

- Key Difference: The amino group enables integration into peptides, diverging from the ketone-carboxylic acid reactivity of the target compound.

Data Table: Comparative Analysis

Research Findings and Implications

- Reactivity: The ketone group in 3-Cyclopentyl-2-oxopropanoic acid may increase its susceptibility to nucleophilic attacks compared to 3-Cyclopentylpropionic acid, necessitating enhanced safety measures during handling.

- Solubility: Sulfonic acid analogs (e.g., 3-Cyclohexylaminopropanesulfonic acid) exhibit higher water solubility due to their strong acid groups, whereas the target compound’s solubility profile would depend on pH and solvent polarity.

- Pharmaceutical Potential: Hydroxy propanoic acid derivatives demonstrate that cyclopentyl groups can be integrated into bioactive molecules, suggesting possible medicinal applications for 3-Cyclopentyl-2-oxopropanoic acid with further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.